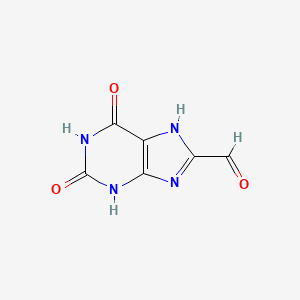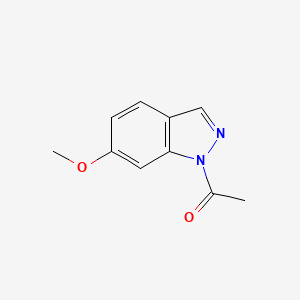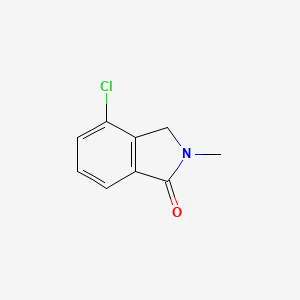![molecular formula C9H16N2O2 B11910555 5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)
5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves the Prins cyclization reaction. The reaction conditions often include the use of methanesulfonic acid (MeSO₃H) as a catalyst and but-3-en-1-ol as a reactant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency and the ability to introduce diverse substituents .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the spiro ring is activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN₃) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as soluble epoxide hydrolase (sEH).
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition occurs through binding to the active site of the protein, thereby blocking its function .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic structure but lacks the methyl group at the 5-position.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom in the ring system.
Uniqueness
5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein with high specificity sets it apart from other spirocyclic compounds .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C9H16N2O2/c1-7-6-11-8(12)13-9(7)2-4-10-5-3-9/h7,10H,2-6H2,1H3,(H,11,12) |
InChI Key |
AHTDPOZMLNIELW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)OC12CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)
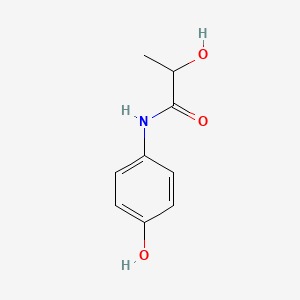
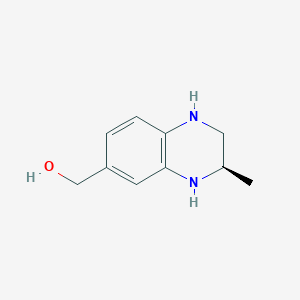
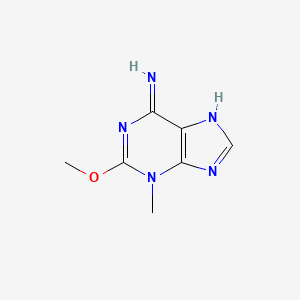
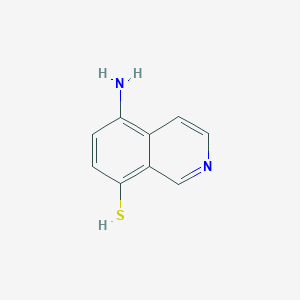
![1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11910512.png)
![4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11910514.png)
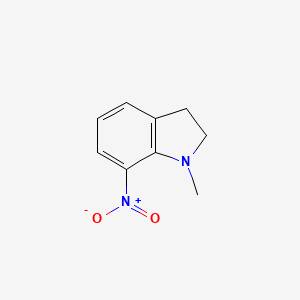
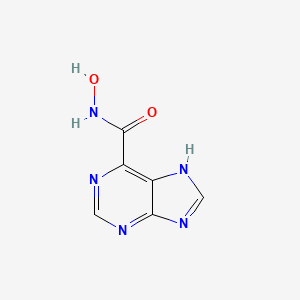
![7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)
